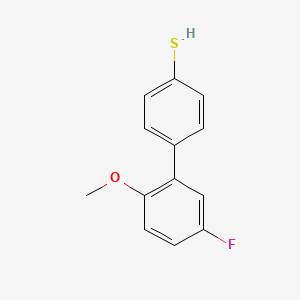

4-(3-Fluoro-6-methoxyphenyl)thiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FOS/c1-15-13-7-4-10(14)8-12(13)9-2-5-11(16)6-3-9/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHLFCPWFQTVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 3 Fluoro 6 Methoxyphenyl Thiophenol and Analogues

Established Synthetic Pathways for Substituted Thiophenols

The synthesis of substituted thiophenols, the class of compounds to which 4-(3-Fluoro-6-methoxyphenyl)thiophenol belongs, can be achieved through several well-established routes. These methods often involve the transformation of other functional groups on the aromatic ring into the desired thiol (-SH) group.

General Approaches to Thiophenol Synthesis

Beyond the reduction of sulfonyl derivatives, several other general methods are available for the synthesis of thiophenols. wikipedia.org

Leuckart Thiophenol Reaction : This method utilizes an aniline (B41778) derivative as the starting material. The aniline is converted into a diazonium salt, which is then reacted with a xanthate, such as potassium ethyl xanthate. wikipedia.orgorgsyn.org Subsequent hydrolysis of the resulting intermediate yields the thiophenol. orgsyn.org While widely used, this reaction can be associated with side-reactions. orgsyn.org

Newman-Kwart Rearrangement : This is an effective method for converting phenols into thiophenols. wikipedia.orgorgsyn.org The process involves a multi-step sequence: the phenol (B47542) is first converted to an O-aryl dialkylthiocarbamate, which is then heated to induce a rearrangement to the isomeric S-aryl derivative. wikipedia.orgorgsyn.org The final step is the hydrolysis of this S-aryl intermediate to afford the desired thiophenol. orgsyn.org

From Organometallic Reagents : Thiophenols can also be prepared by reacting organometallic reagents like phenyl magnesium halides (Grignard reagents) or phenyllithium (B1222949) with elemental sulfur, followed by an acidic workup to protonate the thiolate intermediate. wikipedia.org

Copper-Catalyzed C-S Coupling : More modern approaches involve the copper-catalyzed coupling of aryl iodides with a sulfur source. organic-chemistry.org For instance, a CuI-catalyzed reaction between an aryl iodide and sulfur powder, followed by reduction with sodium borohydride (B1222165) (NaBH₄), can produce a wide range of substituted aryl thiols, including those with methoxy (B1213986) and fluoro groups. organic-chemistry.org

| Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Reduction of Sulfonyl Chlorides | Aryl Sulfonyl Chloride | Zinc Dust, Sulfuric Acid | wikipedia.orgorgsyn.org |

| Leuckart Reaction | Aniline | Diazonium Salt Formation, Xanthate | wikipedia.orgorgsyn.org |

| Newman-Kwart Rearrangement | Phenol | Dialkylthiocarbamoyl chloride, Heat, Base | wikipedia.orgorgsyn.org |

| Copper-Catalyzed C-S Coupling | Aryl Iodide | Sulfur Powder, CuI, K₂CO₃, NaBH₄ | organic-chemistry.org |

Advanced Approaches for Aryl Thioether Linkage Formation

The creation of aryl thioether linkages (Ar-S-Ar' or Ar-S-R) is fundamental in synthesizing analogues of this compound or in multi-step synthetic routes where the thiol group is protected or modified.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Condensations for Aryl Thioethers)

The Ullmann condensation is a classic copper-promoted reaction for forming C-S bonds, specifically for synthesizing aryl thioethers from an aryl halide and a thiolate. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 210 °C) and stoichiometric amounts of copper metal in polar solvents like DMF or nitrobenzene. wikipedia.org

Recent advancements have led to the development of catalytic Ullmann-type reactions that proceed under much milder conditions. sci-hub.st These modern protocols often employ a catalytic amount of a copper(I) salt, such as CuI or CuBr, in combination with a ligand. sci-hub.stnih.gov These improved systems have broadened the scope of the reaction, allowing for the coupling of various aryl and heteroaryl halides with a wide range of thiols. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| CuI | cis-1,2-cyclohexanediol | Cs₂CO₃ | DMF | nih.gov |

| Cu(OTf)₂ | BINAM | - | - | nih.gov |

| Cu₂O | (S)-Proline | Cs₂CO₃ | DMSO | nih.gov |

Copper-Promoted S-Cyclopropylation of Thiophenols

For the synthesis of specific analogues, such as aryl cyclopropyl (B3062369) sulfides, a copper-promoted S-cyclopropylation reaction has been developed. nih.gov This method involves the reaction of a thiophenol with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst. nih.gov The reaction proceeds under simple conditions and tolerates a variety of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents at ortho, meta, and para positions. nih.gov This transformation provides a direct route to aryl cyclopropyl sulfides, which are valuable motifs in medicinal chemistry. nih.govnih.gov Potassium cyclopropyl trifluoroborate can also be used as the cyclopropylating agent. nih.govacs.org

Targeted Functionalization for Fluoro and Methoxy Substitutions

The specific placement of fluoro and methoxy groups, as seen in this compound, requires targeted synthetic strategies. These can involve building the molecule from pre-functionalized starting materials or introducing the substituents at a later stage.

One common strategy is to begin with precursors that already contain the desired substitution pattern. For example, commercially available 3-fluoro-6-methoxybenzaldehyde or related compounds can serve as a starting point for elaboration into the target structure.

Alternatively, functional groups can be introduced via specific reactions. Nucleophilic aromatic substitution (SNAr) is a powerful tool in this context. For instance, a fluorine atom on a sufficiently electron-deficient aromatic ring can be displaced by a methoxide (B1231860) nucleophile to install a methoxy group. acgpubs.org Conversely, a fluoro-substituted aryl halide can react with a thiol or a protected thiol equivalent to form the required carbon-sulfur bond. An example of this is the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol, where the thiol displaces a fluorine atom to form an aryl thioether. mdpi.com The synthesis of complex substituted thiophenols often requires a multi-step approach involving the protection of the thiol group (e.g., as a p-methoxybenzyl thioether), followed by other transformations like the reduction of a nitro group, and concluding with deprotection to reveal the free thiol. nih.gov

Incorporation of Fluorine into Aromatic Systems

The introduction of fluorine into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. mdpi.com Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com

A prevalent method for incorporating fluorine is through nucleophilic aromatic substitution (SNAr). beilstein-journals.orgnih.gov In this type of reaction, a good leaving group on an aromatic ring is displaced by a fluoride (B91410) anion. The success of SNAr is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which activate the ring towards nucleophilic attack. nih.gov For instance, a nitro group is an effective activating group and can serve as a leaving group itself in reactions with fluoride anions to form fluoro-aromatic compounds. nih.gov The synthesis of fluorinated phthalonitrile (B49051) can be achieved under basic conditions through a nucleophilic aromatic substitution reaction involving 4-nitrophthalonitrile. mdpi.com Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized and has been shown to undergo SNAr reactions where the fluorine atom is substituted by various nucleophiles. beilstein-journals.orgresearchgate.net

Difluoromethylation of Thiophenols

While the primary compound of interest features a fluoro group, the synthesis of analogues containing a difluoromethyl (-CF2H) moiety is of significant interest in medicinal chemistry, as this group can act as a lipophilic bioisostere of carbinol or thiol groups. bohrium.comsci-hub.se A practical approach for the difluoromethylation of thiophenols involves using a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. acs.orgnih.govacs.org This method efficiently converts a wide range of functionalized thiophenols into their corresponding aryl difluoromethyl thioethers in good to excellent yields. sci-hub.seacs.org

The reaction is typically carried out in the presence of a base like lithium hydroxide (B78521) at room temperature. acs.org Studies have shown that this protocol is robust, tolerating both electron-donating and electron-withdrawing groups on the thiophenol ring. acs.org Mechanistic studies indicate the reaction proceeds via a difluorocarbene intermediate. acs.org A systematic investigation of chemoselectivity revealed the reactivity order of various nucleophiles towards the difluorocarbene to be ArS- > RS-, ArO- > ROH > RO-, ArSH, ArOH, RSH. sci-hub.senih.gov

Another innovative approach is the use of a solvent-free, mechanochemical difluoromethylation protocol. bohrium.com This method utilizes chlorodifluoromethyl phenyl sulfone as the difluorocarbene source and features short reaction times and excellent functional group tolerance. bohrium.com

Synthetic Routes to Fluoro-Methoxyphenyl Moieties

One common strategy involves nucleophilic aromatic substitution (SNAr). For example, a precursor with two leaving groups, such as nitro groups or halogens, can be used. In base-catalyzed Claisen-Schmidt condensations to produce chalcones, it was observed that di- and tri-fluorine-substituted benzaldehydes could undergo SNAr where a fluorine atom is replaced by a methoxy group from the methanol (B129727) solvent. acgpubs.org This highlights a potential route where a difluoro-substituted precursor could be selectively mono-methoxylated.

Another pathway involves the fluorodenitration of dinitro-aromatic compounds. researchgate.net For example, 3,5-dinitro-1-(pentafluorosulfanyl)benzene can be treated with a fluoride source to selectively replace one nitro group with a fluorine atom. researchgate.net The remaining nitro group can then be reduced to an amino group, which can be subsequently converted to a methoxy group via diazotization followed by reaction with methanol, or other established methods. The synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines also provides insight into building blocks with this specific substitution pattern, suggesting that similar intermediates could be adapted for the synthesis of the target thiophenol. dtu.dk

Optimization of Reaction Conditions and Yields in Thiophenol Synthesis

The final formation of the thiophenol group is a critical step that requires careful optimization of reaction conditions to maximize yield and purity. Several general methods exist for the synthesis of thiophenols. wikipedia.org

One classical and effective method is the reduction of the corresponding benzenesulfonyl chloride. wikipedia.orgorgsyn.org This reduction is commonly performed using zinc dust and a strong acid like sulfuric acid. orgsyn.org Optimization of this reaction is crucial for achieving high yields. Key parameters to control include the temperature, which should be maintained at 0°C or below during the initial addition of zinc dust to prevent runaway reactions. orgsyn.org The rate of addition of the reducing agent and vigorous stirring are also essential to ensure efficient reaction and prevent loss of product. orgsyn.org

More contemporary methods often involve metal-catalyzed cross-coupling reactions. For instance, a highly efficient copper-catalyzed C-S coupling reaction has been developed for the synthesis of aryl thiols from aryl iodides. organic-chemistry.org A CuI-catalyzed coupling of an aryl iodide with elemental sulfur, followed by in-situ reduction of the resulting disulfide with sodium borohydride, can produce a wide range of substituted aryl thiols in good to excellent yields. organic-chemistry.org This method shows broad functional group tolerance, accommodating methoxy and fluoro groups, making it highly applicable to the synthesis of this compound. organic-chemistry.org

The optimization of such reactions involves screening various parameters as shown in the table below, which illustrates how changing conditions can affect the outcome of a reaction involving thiophenols. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. Detailed research findings regarding the FT-IR, FT-Raman, NMR, UV-Vis, and X-ray diffraction analysis of this particular compound have not been published in accessible scholarly articles or deposited in spectral databases.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate content, including data tables and in-depth discussions for each specified analytical technique, is contingent upon the existence of primary research data, which, in this case, could not be located.

To fulfill a request of this nature, published research containing the explicit analysis of this compound would be required.

Computational and Theoretical Investigations into the Electronic and Geometric Structure of 4 3 Fluoro 6 Methoxyphenyl Thiophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. mdpi.comresearchgate.net For a molecule like 4-(3-Fluoro-6-methoxyphenyl)thiophenol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its behavior at the quantum mechanical level. materialsciencejournal.orgresearchgate.net

The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This process identifies the global minimum on the potential energy surface. For this compound, this would involve determining the preferred orientations of the phenyl rings relative to each other and the conformations of the methoxy (B1213986) and thiophenol groups.

Conformational landscape analysis explores other stable, low-energy conformations (local minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the potential for different conformers to be present under various conditions. The rotational barriers around the C-S and C-O bonds, as well as the bond connecting the two phenyl rings, would be of particular interest.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.77 Å |

| S-H Bond Length | ~1.34 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| Dihedral Angle (Phenyl-Phenyl) | To be determined |

Note: The values in this table are estimations based on similar molecules and would be precisely determined through DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. fluorine1.ru The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophenol ring, particularly the sulfur atom. The LUMO is likely to be distributed across the aromatic system. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group will influence the energies and distributions of these orbitals.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | To be determined |

| LUMO Energy | To be determined |

| HOMO-LUMO Gap | To be determined |

| Ionization Potential | To be determined |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the electronegative fluorine and oxygen atoms, as well as the sulfur atom due to its lone pairs. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the acidic thiol hydrogen.

This analysis helps in predicting how the molecule will interact with other chemical species and provides insights into its intermolecular interactions.

Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. orientjchem.org By calculating the harmonic frequencies, one can identify the characteristic vibrational modes associated with different functional groups. For this compound, this would include the S-H stretch, C-S stretch, C-F stretch, C-O stretch, and various aromatic C-H and C-C vibrations.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, providing a detailed understanding of the vibrational spectrum. semanticscholar.org

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| S-H Stretch | ~2550 |

| Aromatic C-H Stretch | 3000-3100 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-F Stretch | ~1200 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted electronic transitions would likely involve π-π* transitions within the aromatic rings.

Quantum Chemical Calculations and Theoretical Confirmations of Experimental Findings

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine various structural and electronic parameters. While specific experimental data for this compound are not widely available in the reviewed literature, theoretical calculations can provide predictive data that can later be confirmed experimentally.

These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived. For instance, the bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. The presence of the fluoro and methoxy groups on one phenyl ring and the thiol group on the other introduces interesting conformational possibilities, particularly concerning the torsion angles between the two aromatic rings and the orientation of the thiol and methoxy groups.

Furthermore, quantum chemical calculations can elucidate the electronic landscape of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While direct experimental validation for this compound is not present in the searched literature, theoretical findings for similar molecules, such as substituted thiophenols, have shown good agreement with experimental techniques like X-ray crystallography and microwave spectroscopy. researchgate.net For example, calculated bond lengths and angles in related thiophenol derivatives have been shown to be in close agreement with experimental values. researchgate.net

Below is a hypothetical table illustrating the kind of data that quantum chemical calculations could generate for this compound.

| Parameter | Predicted Value (Illustrative) | Method (Example) |

| C-S Bond Length | 1.77 Å | DFT/B3LYP |

| S-H Bond Length | 1.34 Å | DFT/B3LYP |

| C-F Bond Length | 1.36 Å | DFT/B3LYP |

| Dihedral Angle (Ring-Ring) | 45° | DFT/B3LYP |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

Note: The values in this table are illustrative and based on typical values for similar compounds. They are not the result of actual calculations on this compound.

Statistical and Machine Learning Approaches for Structure-Property Relationships (e.g., Quantitative Structure-Activity Relationship (QSAR) focusing on structural descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or other properties. tandfonline.com For this compound, a QSAR study would involve calculating a set of numerical parameters, known as molecular descriptors, that encode different aspects of its structure. These descriptors can then be used to build a mathematical model that predicts a certain activity, such as toxicity or inhibitory potency against a biological target. researchgate.nettandfonline.com

While no specific QSAR studies for this compound were found, we can discuss the types of descriptors that would be relevant for such an analysis based on studies of other substituted thiophenols. researchgate.nettandfonline.com These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometric Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like dipole moment, polarizability, and HOMO/LUMO energies.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP) and molar refractivity.

A hypothetical QSAR study for a series of compounds including this compound might reveal that descriptors related to hydrophobicity (logP), electronic effects of the substituents (e.g., Hammett constants), and steric bulk are important for a particular biological activity.

The following table presents a selection of structural descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Category | Descriptor Example | Significance |

| Constitutional | Molecular Weight | Relates to the size of the molecule. |

| Topological | Wiener Index | Describes molecular branching. |

| Geometric | Molecular Surface Area | Influences solubility and transport properties. |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, affecting membrane permeability. |

Note: The specific values for these descriptors would need to be calculated using specialized software.

Molecular Simulations (e.g., Monte Carlo simulations for molecular interactions)

Molecular simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment. Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations could be used to explore its conformational space and its interactions with other molecules, such as solvent molecules or a biological receptor.

For instance, an MC simulation could be used to study the solvation of this compound in different solvents. By randomly moving the solvent molecules around the solute, the simulation can calculate thermodynamic properties like the free energy of solvation. This can provide insights into the compound's solubility, which is a critical parameter for many applications.

Another application of MC simulations would be to investigate the non-covalent interactions of this compound. The fluorine, oxygen, and sulfur atoms in the molecule can all participate in various types of interactions, such as hydrogen bonding (with the thiol hydrogen), halogen bonding (with the fluorine), and π-stacking (with the aromatic rings). An MC simulation could help to identify the preferred interaction geometries and energies.

While specific Monte Carlo simulation studies on this compound are not available in the public literature, the methodology is well-established for studying molecular interactions of similar aromatic compounds.

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies for 4 3 Fluoro 6 Methoxyphenyl Thiophenol

Nucleophilic Reactions Involving the Thiophenol Moiety

The thiol (-SH) group is the most reactive site for nucleophilic attack in 4-(3-Fluoro-6-methoxyphenyl)thiophenol. The sulfur atom, with its lone pairs of electrons, readily participates in a variety of reactions. Thiolates (R-S⁻), formed by deprotonation of the thiol, are even more potent nucleophiles. youtube.com

Key nucleophilic reactions include:

S-Alkylation: The thiol can react with alkyl halides to form thioethers. This is a standard SN2 reaction where the sulfur atom displaces a halide ion.

Michael Addition: As a soft nucleophile, the thiophenol can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for forming carbon-sulfur bonds. mdpi.com

Oxidation to Disulfides: Thiols can be oxidized under mild conditions to form disulfides (R-S-S-R). This reversible reaction is a common feature of thiol chemistry and can be initiated by various oxidizing agents, including atmospheric oxygen. chemistrysteps.com

Reaction with Aldehydes and Ketones: Thiols can react with carbonyl compounds to form thioacetals or thioketals, which are useful as protecting groups in organic synthesis. chemistrysteps.com

Hydrothiolation: The addition of the S-H bond across a double or triple bond, known as hydrothiolation, can be catalyzed to form thioethers. acs.org Both electron-rich and electron-deficient thiophenols have been shown to be excellent substrates in such reactions. acs.org

The reactivity of the thiophenol moiety is influenced by the electronic nature of the substituents on the aromatic rings. The fluoro and methoxy (B1213986) groups on the adjacent phenyl ring can modulate the nucleophilicity of the thiol through inductive and resonance effects.

Electrophilic Aromatic Substitution Patterns on the Fluoro-Methoxy-Substituted Phenyl Ring and Thiophenol Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com The position of substitution on both the fluoro-methoxy-substituted phenyl ring and the thiophenol ring of this compound is directed by the existing substituents.

On the Fluoro-Methoxy-Substituted Phenyl Ring:

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Fluoro Group (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Thiophenyl Group (-S-Ar): The sulfur atom can donate electron density via resonance, making it an activating group and an ortho, para-director.

Given the positions of these groups in this compound, the methoxy group at position 6 and the fluoro group at position 3 will direct incoming electrophiles. The powerful ortho, para-directing effect of the methoxy group will be dominant. The position ortho to the methoxy group (position 5) and the position para to the fluoro group (which is also ortho to the thiophenyl linkage) are potential sites for substitution. Steric hindrance will also play a role in determining the final product distribution.

On the Thiophenol Ring:

Thiol Group (-SH): The thiol group is generally considered an activating, ortho, para-directing group. However, the sulfur atom can also interact with electrophiles or the Lewis acid catalysts often used in EAS reactions. This interaction can lead to the oxidation of the thiol or the formation of a sulfonium (B1226848) ion, which would deactivate the ring and complicate the substitution pattern. chegg.comaskfilo.com Therefore, electrophilic substitution directly on the thiophenol ring can be challenging and may require protection of the thiol group.

Targeted Derivatization for Enhanced Analytical Detection and Spectroscopic Probing

The reactivity of the thiol group makes this compound an excellent candidate for derivatization, particularly for enhancing its detection in analytical methods like High-Performance Liquid Chromatography (HPLC) and for creating fluorescent probes.

To improve the detection of thiols by HPLC, which often lack a strong chromophore or fluorophore, derivatization is employed. This can be done either before the sample is injected into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.compickeringlabs.com

Pre-column Derivatization: This approach involves reacting the thiol with a derivatizing agent to form a stable, detectable product prior to chromatographic separation. actascientific.com This method offers flexibility in reaction conditions but requires the derivatizing agent not to interfere with the chromatography. acs.org

Post-column Derivatization: In this technique, the derivatizing reagent is mixed with the column effluent after separation. pickeringlabs.com This avoids potential interference from the reagent during separation but requires a rapid reaction that can proceed in the mobile phase. nih.govacs.org

Several reagents are commonly used for the derivatization of thiols for HPLC analysis with fluorescence or UV-Vis detection:

| Derivatizing Agent | Technique | Detection Method | Comments |

| o-Phthalaldehyde (OPA) | Pre-column | Fluorescence | Reacts with thiols in the presence of a primary amine to form highly fluorescent isoindole derivatives. researchgate.netelsevierpure.com The reaction is rapid and sensitive. acs.org |

| Monobromobimane (mBBr) | Pre-column | Fluorescence | A fluorogenic reagent that reacts specifically with thiols to form stable, fluorescent adducts. mdpi.comresearchgate.net |

| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | Pre-column | UV-Vis | Reacts with thiols to produce a mixed disulfide and the chromophoric 2-nitro-5-thiobenzoate (TNB) anion, which can be detected by UV-Vis spectroscopy. nih.govnih.gov |

| N-(9-Acridinyl)maleimide (NAM) | Pre-column | Fluorescence | Forms fluorescent adducts with thiols, but can sometimes lead to multiple products. acs.org |

| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | Pre-column | Fluorescence | A fluorescent probe used for the derivatization of thiols before separation by reverse-phase HPLC. diva-portal.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The high nucleophilicity of the thiol group is exploited in the design of "turn-on" fluorogenic probes. rsc.org These probes are typically designed with a fluorophore and a quenching moiety connected by a linker that is reactive towards thiols. The probe is initially non-fluorescent or weakly fluorescent. Upon reaction with a thiol, such as this compound, the quencher is cleaved or its electronic properties are altered, leading to a significant increase in fluorescence intensity. nih.govacs.orgacs.org

Common strategies for designing thiol-reactive fluorogenic probes include:

Michael Addition: Probes containing a maleimide (B117702) or enone moiety can undergo a Michael addition reaction with thiols. This disrupts the quenching mechanism, leading to fluorescence enhancement. mdpi.comacs.org

Thiolysis of Dinitrophenyl Ethers or Sulfonates: The strong electron-withdrawing nature of the 2,4-dinitrophenyl group makes it a good leaving group. Thiophenols can induce the cleavage of dinitrophenyl ethers or sulfonates, releasing a fluorescent reporter molecule. researchgate.netmdpi.com

Cleavage of Disulfide Bonds: Probes containing a disulfide bond can be cleaved by thiols through a thiol-disulfide exchange reaction, leading to a change in fluorescence.

The development of such probes allows for the sensitive and selective detection of thiophenols in various biological and environmental samples. nih.govthieme-connect.com

General Chemical Modifications for Introducing Diverse Functionalities

Beyond derivatization for analytical purposes, the chemical handles on this compound allow for the introduction of a wide array of other functional groups. These modifications can be used to tune the molecule's physical, chemical, and biological properties.

At the Thiol Group: The thiol group can be converted into a variety of other sulfur-containing functional groups. For example, oxidation can yield sulfonic acids. It can also serve as a ligation point for attaching larger molecules, such as peptides or polymers. acs.org

On the Aromatic Rings: The aromatic rings can be further functionalized using reactions like the Suzuki or Buchwald-Hartwig couplings if a halide is present. Nitration, followed by reduction, can introduce an amino group, which can then be further modified. rsc.org

Modification of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group, which then provides a new site for a wide range of functionalization reactions, including etherification and esterification.

These general modification strategies highlight the versatility of this compound as a building block in medicinal chemistry and materials science.

Role of 4 3 Fluoro 6 Methoxyphenyl Thiophenol As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Frameworks (e.g., Thiazoles, Benzothiazoles, Triazoles)

The thiol functionality is a key reactive handle for constructing sulfur-containing heterocycles. While direct participation of 4-(3-fluoro-6-methoxyphenyl)thiophenol in all cyclization reactions is not always feasible without prior modification, it serves as a critical starting material for precursors to these important frameworks.

Thiazoles: The synthesis of a 2-substituted or 2,5-disubstituted thiazole (B1198619) ring often proceeds via the celebrated Hantzsch thiazole synthesis or modified protocols. ijper.orgwikipedia.org These methods typically require an α-halocarbonyl compound and a thioamide. This compound can be envisioned as a precursor to a requisite thioamide through a multi-step sequence. For instance, the thiophenol can be S-protected, followed by formylation or acylation of the aromatic ring and subsequent conversion to the thioamide.

A more direct approach involves a modified Gewald reaction, where a nitrile, an active methylene (B1212753) compound, and elemental sulfur are used. nih.gov Alternatively, the thiophenol can be used to generate a reactive thioaldehyde equivalent, which can participate in cycloaddition reactions. A plausible, though less common, route involves the reaction of the corresponding thiolate with a suitable α-chloro-oxime or a similar substrate that can undergo cyclization to form the thiazole ring.

Benzothiazoles: The construction of the benzothiazole (B30560) core is a cornerstone of medicinal chemistry. wikipedia.org The most prevalent synthetic route involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. nih.gov While the title compound is not a 2-aminothiophenol, its structure can be incorporated into a benzothiazole framework through alternative strategies. One such strategy involves the intramolecular cyclization of an N-(2-halophenyl)thioamide. In this scenario, this compound would first be converted to a thioamide, which would then undergo an N-arylation with an ortho-dihaloarene, followed by a copper- or palladium-catalyzed intramolecular C-S bond formation to yield the desired 2-substituted benzothiazole.

Triazoles: The 1,2,4-triazole (B32235) skeleton, particularly those containing a thiol group (mercapto-triazoles), is of significant interest. A common synthetic pathway involves the base-catalyzed cyclization of acylthiosemicarbazides. nih.gov this compound can be used to synthesize a key intermediate for this process. The thiophenol can be reacted with a halo-acyl chloride, and the resulting S-acyl derivative can then be treated with thiosemicarbazide (B42300) to form the necessary precursor for cyclization.

The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". raco.catnih.gov The title compound can be functionalized to introduce either an alkyne or an azide group onto one of its aromatic rings, enabling its incorporation into a triazole-containing structure via this powerful reaction.

| Heterocycle | Common Synthetic Precursor | Potential Role of this compound |

| Thiazole | Thioamide + α-Haloketone | Serves as a starting material for the synthesis of the required thioamide. ijper.orgwikipedia.org |

| Benzothiazole | 2-Aminothiophenol + Carboxylic Acid/Aldehyde | Can be incorporated via intramolecular cyclization of a pre-formed N-(2-halophenyl)thioamide. mdpi.comorganic-chemistry.org |

| 1,2,4-Triazole | Acylthiosemicarbazide | Used to prepare an S-acyl intermediate that reacts with thiosemicarbazide. nih.gov |

| 1,2,3-Triazole | Azide + Alkyne | Can be functionalized to bear either an azide or alkyne for subsequent cycloaddition. raco.catnih.gov |

Precursor for Advanced Aryl Thioether and Related Scaffolds

The most direct application of this compound is as a nucleophile in the synthesis of advanced diaryl or aryl-alkyl thioethers. The thiophenol moiety readily deprotonates to form a thiolate, which is a potent nucleophile for C-S bond formation.

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. The Buchwald-Hartwig C-S coupling, for example, allows for the reaction of this compound with a wide range of aryl or heteroaryl halides and triflates. Similarly, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple the thiophenol with activated aryl halides. organic-chemistry.org These methods provide reliable access to complex diaryl thioethers, which are prevalent scaffolds in pharmaceuticals and organic materials.

Nucleophilic Aromatic Substitution (SNAr): The thiolate derived from this compound is an excellent nucleophile for SNAr reactions. It can displace leaving groups (typically halides or nitro groups) from electron-deficient aromatic or heteroaromatic rings. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro, cyano, or sulfonyl groups) positioned ortho or para to the leaving group. beilstein-journals.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| Buchwald-Hartwig C-S Coupling | Aryl/Heteroaryl Halide or Triflame | Palladium catalyst (e.g., Pd(dba)₂) + Ligand (e.g., Xantphos) + Base (e.g., K₂CO₃) | Diaryl Thioether |

| Ullmann Condensation | Activated Aryl Halide | Copper catalyst (e.g., CuI) + Base (e.g., K₂CO₃), often in a polar aprotic solvent (e.g., DMF) | Diaryl Thioether |

| S-Alkylation | Alkyl Halide or Tosylate | Base (e.g., NaH, K₂CO₃) in a polar solvent (e.g., DMF, Acetone) | Aryl-Alkyl Thioether |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-Deficient Aryl Halide | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF) | Diaryl Thioether |

Strategies for Constructing Multi-substituted Aromatic and Heteroaromatic Systems

The inherent structure of this compound provides a foundation for creating even more complex, multi-substituted systems. Further functionalization can be achieved by targeting its various reactive sites.

Modification of the Thiophenol Ring: The thiol group (or the resulting thioether) is an ortho-, para-director for electrophilic aromatic substitution. This allows for the selective introduction of additional substituents, such as halogens (bromine, chlorine) or nitro groups, onto the thiophenol ring. These newly installed groups can then serve as handles for further transformations, such as cross-coupling reactions, enabling the construction of highly decorated aromatic scaffolds.

Modification of the 3-Fluoro-6-methoxyphenyl Ring: The fluorine atom on the second aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr), particularly if the ring can be further activated. beilstein-journals.orgnih.gov For example, nitration of the ring system could potentially activate the fluorine atom for displacement by other nucleophiles (e.g., amines, alkoxides), thereby allowing for the introduction of new functionalities. Furthermore, the methoxy (B1213986) group can be cleaved using reagents like boron tribromide (BBr₃) to reveal a phenol (B47542). This phenol provides a new site for O-alkylation, O-arylation, or conversion to a triflate for subsequent cross-coupling reactions. This multi-faceted reactivity allows for the systematic buildup of molecular complexity.

Structure Activity Relationship Sar Investigations of 4 3 Fluoro 6 Methoxyphenyl Thiophenol Derivatives

Systematic Modification of Substituents on the Aryl Thiophenol Core

The aryl thiophenol core of 4-(3-Fluoro-6-methoxyphenyl)thiophenol serves as a fundamental scaffold for systematic structural modifications aimed at elucidating the structure-activity relationships (SAR). Variations in the nature, position, and size of substituents on this core can profoundly influence the compound's biological activity.

The position of these substituents is also a critical determinant of activity. A substituent at the ortho, meta, or para position relative to the thiol group can have markedly different effects on the molecule's conformation and its ability to interact with a receptor. For example, a bulky group in the ortho position may induce a conformational twist that could either be beneficial or detrimental to binding affinity.

The following interactive data table illustrates a hypothetical SAR investigation where various substituents are introduced onto the aryl thiophenol core of a related series of compounds. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (nM) |

| 1a | H | H | H | H | 500 |

| 1b | Cl | H | H | H | 250 |

| 1c | H | Cl | H | H | 400 |

| 1d | H | H | Cl | H | 150 |

| 1e | CH₃ | H | H | H | 450 |

| 1f | H | H | OCH₃ | H | 200 |

| 1g | H | H | NO₂ | H | 100 |

| 1h | H | H | t-Bu | H | 600 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, it can be inferred that a chloro or nitro substituent at the para position (R3) enhances activity, suggesting that an electron-withdrawing group at this position is favorable. Conversely, a bulky tert-butyl group at the same position is detrimental, indicating potential steric hindrance. A methoxy (B1213986) group at the para position also appears to be beneficial, though less so than a nitro group.

Influence of Fluoro and Methoxy Groups on Molecular Interactions and Electronic Profiles

The presence of fluoro and methoxy groups on the this compound structure has a profound impact on its molecular interactions and electronic profile. The fluorine atom, being highly electronegative, can modulate the acidity of nearby functional groups and participate in hydrogen bonding. acs.orgmdpi.comnih.govscirp.org Its small size allows it to act as a hydrogen isostere with minimal steric perturbation. acs.orgmdpi.comscirp.org The strategic placement of a fluorine atom can also block metabolic oxidation at that site, thereby improving the pharmacokinetic profile of the compound. nih.gov

The methoxy group, on the other hand, has a dual electronic nature. It is electron-withdrawing inductively but can act as an electron-donating group through resonance. researchgate.netopenaccessjournals.comnih.gov This can influence the electron density of the aromatic ring and its reactivity. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. researchgate.net

The interplay between the fluoro and methoxy groups in this compound is complex. Their relative positions can create a specific dipole moment and electrostatic potential that may be crucial for receptor recognition. The electron-withdrawing nature of the fluorine can influence the electron-donating potential of the methoxy group, thereby fine-tuning the electronic properties of the phenyl ring.

The following table summarizes the key properties of fluoro and methoxy groups and their potential influence on molecular interactions.

| Functional Group | Key Properties | Potential Influence on Molecular Interactions |

| Fluoro | High electronegativity, small van der Waals radius, metabolic stability. scirp.org | Can form hydrogen bonds, alters pKa of nearby groups, blocks metabolic pathways, minimal steric hindrance. acs.orgmdpi.comnih.govscirp.org |

| Methoxy | Inductive electron withdrawal, resonance electron donation, hydrogen bond acceptor. researchgate.netopenaccessjournals.comnih.gov | Modulates electron density of the aromatic ring, participates in hydrogen bonding, can influence conformation. researchgate.net |

Exploration of Bioisosteric Replacements Involving Thiophenol and Related Sulfur-Containing Rings

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved biological activity, selectivity, or pharmacokinetic parameters. sci-hub.sefiveable.me In the context of this compound, the thiophenol moiety is a key target for bioisosteric replacement.

The thiol group can be replaced by other sulfur-containing functional groups or heterocyclic rings to explore alternative interactions with the target protein. For instance, a thiophene (B33073) ring can be a bioisostere of a phenyl ring. sci-hub.se The sulfur atom in the thiophene ring can participate in different types of interactions compared to the thiol group. Other sulfur-containing heterocycles, such as thiazole (B1198619) or thiadiazole, could also be explored.

These replacements can affect not only the binding affinity but also properties like solubility, metabolic stability, and bioavailability. For example, replacing the acidic thiol group with a non-acidic heterocycle could alter the compound's ionization state at physiological pH, which in turn can affect its cell permeability and oral absorption.

Below is a table of potential bioisosteric replacements for the thiophenol group and their rationale.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Thiophenol | Thiophene | Maintains aromatic character, sulfur atom can engage in different non-covalent interactions. sci-hub.se |

| Thiophenol | Thiazole | Introduces a nitrogen atom which can act as a hydrogen bond acceptor, potentially altering binding mode and improving solubility. |

| Thiophenol | Benzoxazolone | Can mimic the hydrogen bonding properties of a phenol (B47542) while potentially offering improved metabolic stability. |

| Thiophenol | Indole | Can serve as a bioisostere for the phenyl ring, with the nitrogen atom offering additional interaction points. |

Computational SAR Analysis and Development of Molecular Descriptors

Computational structure-activity relationship (SAR) analysis plays a pivotal role in understanding the molecular basis of the biological activity of this compound derivatives and in guiding the design of new analogs. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this computational analysis, aiming to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ufrj.brnih.govopenaccessjournals.com

The first step in a QSAR study is the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For thiophenol derivatives, relevant descriptors could include:

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es). These quantify the size and shape of the substituents.

Hydrophobic Descriptors: LogP (partition coefficient), which measures the lipophilicity of the molecule.

Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ufrj.br

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. nih.govopenaccessjournals.com A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The following table lists some of the key molecular descriptors that would be relevant for a computational SAR analysis of this compound derivatives.

| Descriptor Class | Specific Descriptor | Information Provided |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of substituents. ufrj.br |

| Dipole Moment | Overall polarity of the molecule. ufrj.br | |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of a substituent. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting capability and chemical reactivity. ufrj.br |

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain low temperatures (−20°C to 0°C) during reduction to minimize side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) for cross-coupling to enhance solubility of aromatic intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Focus

Key techniques include:

Q. Advanced Validation :

- DFT Calculations : Compare experimental IR/NMR data with B3LYP/6-311++G**-level simulations to validate electronic structure .

How do the electronic effects of the 3-fluoro and 6-methoxy substituents influence the reactivity of the thiophenol group in nucleophilic reactions?

Q. Advanced Research Focus

- Electron-Withdrawing Fluorine : The 3-fluoro group increases the electrophilicity of the aromatic ring via inductive effects, enhancing thiolate (-S⁻) nucleophilicity in basic conditions .

- Electron-Donating Methoxy : The 6-methoxy group stabilizes the aromatic ring through resonance, potentially reducing oxidative degradation of the –SH group .

Q. Mechanistic Implications :

- Acidity : The –SH group’s pKa decreases due to fluorine’s inductive effect, favoring deprotonation in nucleophilic substitutions.

- Steric Effects : Methoxy at C6 may hinder steric access to the thiophenol group, requiring bulky base optimization (e.g., DBU vs. KOtBu) .

What strategies can mitigate sulfur oxidation during storage and handling of this compound?

Q. Advanced Research Focus

- Storage : Store under inert gas (N₂/Ar) at 0–6°C to prevent disulfide formation via air oxidation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) to scavenge free radicals .

- Handling : Use degassed solvents (THF, DCM) and Schlenk-line techniques for reactions .

How can researchers resolve contradictory data regarding the compound’s solubility or stability across different studies?

Q. Methodological Approach

- Systematic Replication : Reproduce experiments under standardized conditions (solvent purity, temperature, pH).

- Computational Validation : Perform COSMO-RS simulations to predict solubility in solvents like ethanol or acetonitrile .

- Analytical Cross-Check : Use HPLC-MS to detect degradation products (e.g., disulfides) and quantify stability .

What role can this compound play in designing fluorescent probes for environmental thiophenol detection?

Q. Advanced Application

- Probe Design : Functionalize the –SH group with fluorogenic tags (e.g., dansyl chloride) to create turn-on sensors. The 3-fluoro/6-methoxy groups enhance selectivity by modulating electron density .

- Environmental Testing : Adapt carbon-dot-based nanoprobes (e.g., CD-DNS) for detecting trace thiophenols in water, leveraging quenching/fluorescence recovery mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.